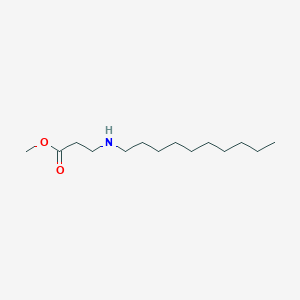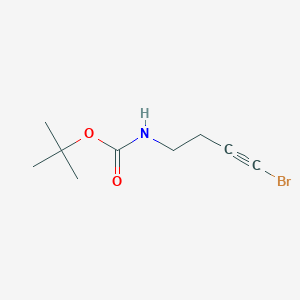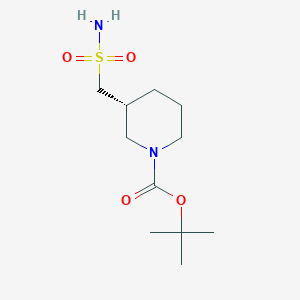![molecular formula C12H10BrN5O2 B13496543 1-[5-Bromo-2-(1,2,4-triazol-1-yl)phenyl]hexahydropyrimidine-2,4-dione](/img/structure/B13496543.png)
1-[5-Bromo-2-(1,2,4-triazol-1-yl)phenyl]hexahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione is a heterocyclic compound that contains a bromine atom, a triazole ring, and a diazinane-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne under copper-catalyzed conditions.
Diazinane-Dione Formation: The diazinane-dione structure is formed through a cyclization reaction involving a diamine and a diketone under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under mild to moderate temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
1-[5-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Studies: The compound is studied for its effects on various biological pathways and its potential as a biochemical probe.
Wirkmechanismus
The mechanism of action of 1-[5-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds with enzymes and receptors, modulating their activity. The bromine atom may participate in halogen bonding, enhancing the compound’s binding affinity. The diazinane-dione structure can interact with nucleophilic sites in proteins and nucleic acids, affecting their function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[5-chloro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione: Similar structure with a chlorine atom instead of bromine.
1-[5-fluoro-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione: Similar structure with a fluorine atom instead of bromine.
1-[5-iodo-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione: Similar structure with an iodine atom instead of bromine.
Uniqueness
1-[5-bromo-2-(1H-1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione is unique due to the presence of the bromine atom, which can enhance its reactivity and binding affinity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity contribute to distinct chemical and biological properties, making this compound a valuable candidate for various applications.
Eigenschaften
Molekularformel |
C12H10BrN5O2 |
|---|---|
Molekulargewicht |
336.14 g/mol |
IUPAC-Name |
1-[5-bromo-2-(1,2,4-triazol-1-yl)phenyl]-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C12H10BrN5O2/c13-8-1-2-9(18-7-14-6-15-18)10(5-8)17-4-3-11(19)16-12(17)20/h1-2,5-7H,3-4H2,(H,16,19,20) |
InChI-Schlüssel |
UHIYIFONNSRKKH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2=C(C=CC(=C2)Br)N3C=NC=N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


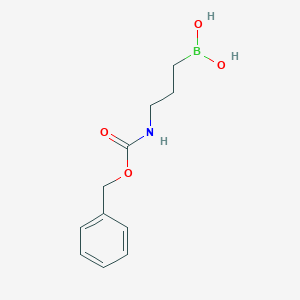
![2-{4-[(3,4-Dichlorophenyl)methoxy]phenyl}ethanimidamide, acetic acid](/img/structure/B13496466.png)
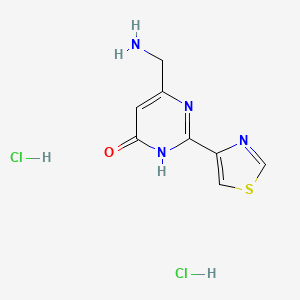

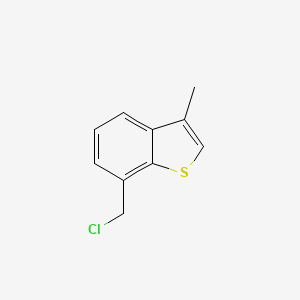
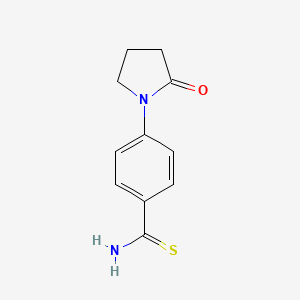
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydrobenzo[b][1,4]oxathiine 4,4-dioxide](/img/structure/B13496500.png)
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dichlorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13496507.png)
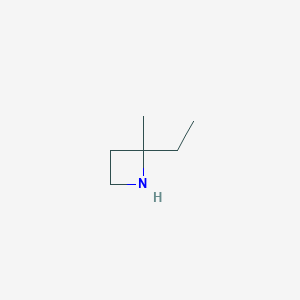
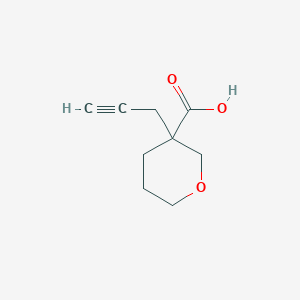
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-chloro-4,5-dihydro-1,2-oxazol-5-yl)propanoic acid](/img/structure/B13496528.png)
